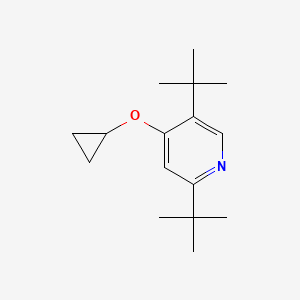
2,5-DI-Tert-butyl-4-cyclopropoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-DI-Tert-butyl-4-cyclopropoxypyridine is an organic compound characterized by the presence of tert-butyl groups and a cyclopropoxy group attached to a pyridine ring
Méthodes De Préparation
The synthesis of 2,5-DI-Tert-butyl-4-cyclopropoxypyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dibromo-4-cyclopropoxypyridine and tert-butyl lithium.
Reaction Conditions: The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at low levels to control the reactivity of the intermediates.
Synthetic Route: The tert-butyl groups are introduced via a nucleophilic substitution reaction, where tert-butyl lithium reacts with 2,5-dibromo-4-cyclopropoxypyridine to form the desired product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
2,5-DI-Tert-butyl-4-cyclopropoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyridine ring.
Substitution: The compound can undergo substitution reactions with electrophiles, such as alkyl halides, under basic conditions to form substituted derivatives.
Major Products: The major products formed from these reactions include oxidized pyridine derivatives, reduced pyridine compounds, and various substituted pyridine derivatives.
Applications De Recherche Scientifique
2,5-DI-Tert-butyl-4-cyclopropoxypyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound is investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific biological pathways.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2,5-DI-Tert-butyl-4-cyclopropoxypyridine involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. Additionally, it can interact with receptors on cell surfaces, triggering signaling pathways that lead to various biological effects.
Comparaison Avec Des Composés Similaires
2,5-DI-Tert-butyl-4-cyclopropoxypyridine can be compared with similar compounds, such as:
4,4’-Di-tert-butyl-2,2’-bipyridine: This compound also contains tert-butyl groups and a pyridine ring, but lacks the cyclopropoxy group, making it less sterically hindered.
2,6-Di-tert-butylpyridine: Similar in structure but with tert-butyl groups at different positions, leading to different reactivity and applications.
2,5-Di-tert-butyl-4-methoxypyridine: Contains a methoxy group instead of a cyclopropoxy group, resulting in different chemical and physical properties.
The uniqueness of this compound lies in its combination of tert-butyl and cyclopropoxy groups, which confer distinct steric and electronic effects, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C16H25NO |
|---|---|
Poids moléculaire |
247.38 g/mol |
Nom IUPAC |
2,5-ditert-butyl-4-cyclopropyloxypyridine |
InChI |
InChI=1S/C16H25NO/c1-15(2,3)12-10-17-14(16(4,5)6)9-13(12)18-11-7-8-11/h9-11H,7-8H2,1-6H3 |
Clé InChI |
GNQGIODQRDZMQS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NC=C(C(=C1)OC2CC2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















